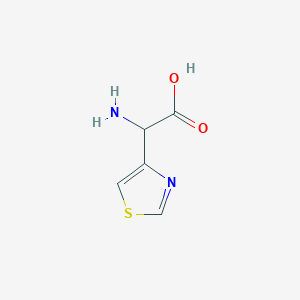

2-Amino-2-(thiazol-4-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O2S |

|---|---|

Molecular Weight |

158.18 g/mol |

IUPAC Name |

2-amino-2-(1,3-thiazol-4-yl)acetic acid |

InChI |

InChI=1S/C5H6N2O2S/c6-4(5(8)9)3-1-10-2-7-3/h1-2,4H,6H2,(H,8,9) |

InChI Key |

LHNDLTCCZWUZIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CS1)C(C(=O)O)N |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Amino 2 Thiazol 4 Yl Acetic Acid

Classical Synthetic Pathways for Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is a cornerstone in the synthesis of 2-Amino-2-(thiazol-4-yl)acetic acid. Classical methods, refined over years of research, provide reliable and well-established routes to this heterocyclic system.

Reaction of Thiourea (B124793) with α-Haloacetoacetyl Derivatives

A prominent and widely utilized method for the synthesis of the 2-aminothiazole (B372263) core involves the Hantzsch thiazole synthesis. This classical approach has been adapted for the preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride. google.com A key variation of this method employs the reaction of thiourea with 4-chloroacetoacetyl chloride. google.comgoogle.com In this process, thiourea is suspended in water and reacted with a solution of 4-chloroacetoacetyl chloride in a chlorohydrocarbon, such as methylene (B1212753) chloride. google.comgoogle.com The reaction is typically initiated at a low temperature, between 5° to 10° C, and then allowed to proceed to completion at a warmer temperature of 25° to 30° C. google.comgoogle.com This method is noted for producing a light-stable form of (2-aminothiazol-4-yl)-acetic acid hydrochloride with a high degree of purity. google.com

A common precursor for this reaction, 4-chloroacetoacetyl chloride, can be prepared by the chlorination of diketene. google.comgoogle.com Conventional methods often involve the reaction of ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate with thiourea, which yields the corresponding ethyl (2-aminothiazol-4-yl)-acetate hydrohalide salt. google.comgoogle.com This ester is then neutralized and subsequently hydrolyzed to afford the desired aminothiazolylacetic acid. google.comgoogle.com However, the product from this route can be light-sensitive and prone to decarboxylation. google.comgoogle.com

Synthesis from Thiazole Derivatives via Strategic Functionalization

An alternative to building the thiazole ring from acyclic precursors is to start with a pre-formed thiazole derivative and introduce the necessary functional groups. smolecule.com This strategy involves the strategic functionalization of the thiazole ring, which can include the introduction of an amino group followed by the derivatization of an acetic acid moiety to yield the target compound. smolecule.com This approach allows for greater control over the final structure and can be advantageous when specific substitution patterns are desired. The synthesis of various 2-aminothiazole derivatives often starts with the reaction of acetophenones with thiourea in the presence of iodine to form the initial aminothiazole ring, which can then be further modified.

Multi-step Synthetic Approaches and Intermediate Transformations

The synthesis of this compound and its derivatives frequently involves multi-step sequences that rely on the transformation of key intermediates. smolecule.com These multi-step approaches provide the flexibility to introduce various substituents and modify the core structure as needed. For instance, a common strategy involves the formation of an intermediate that undergoes subsequent chemical transformations to arrive at the final product. smolecule.com

One such multi-step synthesis might begin with the preparation of an ester of (2-aminothiazol-4-yl)acetic acid, which is then hydrolyzed in a later step to yield the free acid. These synthetic routes often employ protecting groups to mask reactive functionalities during certain transformations, which are then removed in the final stages of the synthesis. The choice of reagents and reaction conditions at each step is crucial for achieving high yields and purity of the desired product.

Electrochemical Synthesis Routes and Product Formation

In recent years, electrochemical methods have emerged as a powerful and green alternative for the synthesis of thiazole-containing compounds and polymers. These techniques offer advantages such as mild reaction conditions and the avoidance of harsh chemical oxidants.

Preparation of Poly(2-amino-4-thiazoleacetic acid) Modified Electrodes

2-Amino-4-thiazoleacetic acid has been utilized in the preparation of modified electrodes. Specifically, it has been used to create poly(2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotube modified glassy carbon electrodes. These modified electrodes have shown utility in the voltammetric determination of copper ions. sigmaaldrich.com The electrochemical polymerization of 2-amino-4-thiazoleacetic acid on the electrode surface leads to the formation of a conductive polymer film that can effectively interact with and detect the target analyte.

Advanced Synthetic Techniques and Catalytic Applications

Recent advancements in synthetic chemistry have introduced more sophisticated methods for the preparation of this compound and its analogs. These techniques often employ catalytic systems to enhance reaction rates and selectivity.

One notable advanced method involves a multi-step synthesis that begins with the esterification of (2-Aminothiazol-4-yl)acetic acid with ethanol (B145695) to yield an intermediate product. This is followed by the protection of the amino group using t-butyloxycarbonyl (Boc) anhydride (B1165640). The protected intermediate then undergoes an amide condensation reaction. The final step involves the deprotection of both the ester and the Boc group using trifluoroacetic acid to obtain the target compound. google.com This method offers a controlled, step-wise approach to the synthesis, allowing for the isolation and purification of intermediates, which can lead to a final product of high purity. google.com

Catalysis plays a significant role in modern synthetic strategies. For instance, in the synthesis of related thiazole derivatives, palladium catalysts like 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane (B109758) complex have been shown to significantly increase reaction yields in Suzuki-Miyaura cross-coupling reactions. acs.org While not directly applied to this compound in the cited example, this highlights the potential of palladium catalysis in the synthesis of complex thiazole-containing molecules. The mechanism involves the oxidative addition of the catalyst to the reactants, forming a highly electrophilic organopalladium intermediate that facilitates the coupling reaction. acs.org

Furthermore, the use of condensing agents is crucial in amide bond formation steps. Agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI) are utilized to mediate the coupling of carboxylic acids with amines, a common step in the synthesis of more complex derivatives of this compound. nih.gov

The table below summarizes some advanced synthetic approaches and the catalysts employed.

| Reaction Type | Key Reagents/Catalysts | Purpose | Reference |

| Multi-step Synthesis | Ethanol, t-butyloxycarbonyl anhydride, Trifluoroacetic acid | Controlled synthesis with intermediate purification | google.com |

| Suzuki-Miyaura Coupling | 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride | Increased yield in C-C bond formation | acs.org |

| Amide Condensation | 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) | Amide bond formation | nih.gov |

Optimization of Synthetic Yields and Considerations for Product Purity

The optimization of synthetic yields and ensuring high product purity are paramount in the industrial production of this compound and its derivatives. Several factors, including reaction conditions, choice of reagents, and purification methods, are critical in achieving these goals.

A process for preparing (2-aminothiazol-4-yl)-acetic acid hydrochloride in high purity and good yields involves the reaction of thiourea with 4-chloroacetoacetyl chloride. google.comgoogle.com This method emphasizes the control of reaction temperature. The initial addition of 4-chloroacetoacetyl chloride is carried out at a low temperature (5° to 10°C), followed by completion of the reaction at a higher temperature (25° to 30°C). google.comgoogle.com This temperature control is crucial for minimizing side reactions and maximizing the yield of the desired product. The resulting (2-aminothiazol-4-yl)-acetic acid hydrochloride is reported to be light-stable and possess a high degree of purity. google.comgoogle.com

The purity of the final product is often assessed by its melting point and through analytical techniques like High-Performance Liquid Chromatography (HPLC). google.com For example, a described synthesis of a derivative of this compound reported a purity of 96.07% by HPLC and a yield of 90.3%. google.com

Post-synthesis purification is another critical aspect. Simple and effective post-processing can significantly impact the final product's quality. Methods that result in fewer side reactions are advantageous as they simplify the purification process. google.com For instance, in the multi-step synthesis previously mentioned, the final product is obtained after deprotection, and the simplicity of the work-up contributes to higher purity and yield. google.com

The table below outlines key considerations for optimizing yield and purity.

| Factor | Consideration | Impact | Reference |

| Reaction Temperature | Precise control during different reaction stages | Minimizes side products, maximizes yield | google.comgoogle.com |

| Reagent Choice | Using reagents that lead to fewer side reactions | Simplifies purification, improves purity | google.com |

| Purification Method | Effective isolation and washing of the product | Removes impurities, ensures high purity | google.comgoogle.com |

| Analytical Control | Use of techniques like HPLC to monitor purity | Verifies product quality | google.com |

Conventional methods for synthesizing (2-aminothiazol-4-yl)-acetic acid often involve the reaction of ethyl 4-chloroacetoacetate with thiourea, followed by hydrolysis. google.com However, the product obtained from these methods can be light-sensitive and prone to decarboxylation. google.com The development of more robust synthetic routes that yield a stable product is a significant advancement. google.comgoogle.com

Amidation and Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification through common organic reactions such as amidation and esterification. These transformations are fundamental in medicinal chemistry for altering the polarity, solubility, and metabolic stability of a parent compound.

Formation of Amides and Esters

The carboxylic acid moiety of this compound can be converted to amides and esters through various synthetic protocols. Esterification is typically achieved by reacting the acid with an alcohol, such as ethanol, often in the presence of a catalyst. google.com This reaction converts the carboxylic acid into its corresponding ester, for example, ethyl (2-aminothiazol-4-yl)acetate. google.com

Amide formation involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction often requires the use of a condensing agent to facilitate the formation of the amide bond. google.com A wide array of amines can be utilized, leading to a diverse library of amide derivatives. nih.govmdpi.com The reactivity of the carboxylic acid allows for the synthesis of various functionalized derivatives, which is a common strategy in the development of new chemical entities. chemicalbook.com

Synthesis of Acetamide (B32628) Derivatives

Acetamide derivatives are a specific class of amides synthesized from the carboxylic acid group. One common method involves the reaction with chloroacetyl chloride. nih.gov For instance, 2-amino-thiazole-5-carboxylic acid phenylamides can be reacted with chloroacetyl chloride in the presence of a base like potassium carbonate to yield key chloroacetamide intermediates. nih.gov These intermediates can then be further reacted with various secondary amines to produce the final acetamide products. nih.gov Another approach involves the acylation of related 2-aminothiazole compounds with chloroacetyl chloride to generate N-(thiazol-2-yl)acetamide derivatives. researchgate.netnih.gov

The synthesis of these derivatives is often a multi-step process. For example, a synthetic route might begin with the formation of a 2-amino-thiazole-5-carboxylic acid phenylamide, followed by a reaction with chloroacetyl chloride to create a chloroacetamide intermediate, which is then coupled with different secondary amines. nih.gov

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-amino-thiazole-5-carboxylic acid phenylamides | Chloroacetyl chloride, K₂CO₃ | Chloroacetamide intermediates | nih.gov |

| Chloroacetamide intermediates | Various secondary amines | Final acetamide derivatives | nih.gov |

| 2-aminothiazole derivatives | Chloroacetyl chloride | N-(thiazol-2-yl)acetamide derivatives | researchgate.netnih.gov |

Synthesis of Hydrazide Derivatives

Hydrazide derivatives can be synthesized from the ester form of this compound. Typically, the corresponding ethyl ester, such as ethyl 2-(thiazol-2-ylamino)acetate, is reacted with hydrazine (B178648) hydrate (B1144303). ekb.eg This reaction involves refluxing the ester with an excess of hydrazine hydrate, which leads to the formation of 2-(thiazol-2-ylamino)acetohydrazide. ekb.eg The resulting acetohydrazide can then serve as a versatile intermediate for the synthesis of other heterocyclic compounds, such as thiadiazoles and triazoles, by reacting it with reagents like carbon disulfide or by undergoing cyclization reactions. ekb.eg For example, reacting the acetohydrazide with carbon disulfide in the presence of potassium hydroxide can yield a thiadiazole derivative. ekb.eg

Chemical Transformations Involving the Thiazole Ring Nitrogen

Nucleophilic Substitutions and Ring Reactivity

The 2-aminothiazole scaffold is an electron-rich heterocyclic system. The endocyclic nitrogen atom, along with the exocyclic amino group, contributes to this high electron density. Direct nucleophilic substitution at the ring nitrogen is not a commonly reported transformation for 2-aminothiazole derivatives under standard conditions. Instead, the ring nitrogen's lone pair of electrons participates in the aromatic system, influencing the regioselectivity of electrophilic substitution reactions on the ring, typically at the C5 position.

However, in certain reactions, the endocyclic nitrogen can act as a nucleophile. Studies on 2-amino-2-thiazolines have shown that condensation with isocyanates and isothiocyanates can occur regioselectively at the endocyclic ring nitrogen to form adducts. nih.gov This suggests that under specific conditions and with appropriate reagents, the ring nitrogen can exhibit nucleophilic character. The reactivity is also influenced by substituents on the exocyclic amino group. nih.gov

Modifications at the Amino Group and Nitrogen Reactivity

The exocyclic 2-amino group is a highly reactive and versatile handle for the structural modification of this compound and related compounds. Its nucleophilic nature allows for a wide range of chemical transformations, including acylation, alkylation, and the formation of Schiff bases.

The amino group readily undergoes acylation when treated with various acylating agents. For example, reaction with acid chlorides or acyl chlorides affords the corresponding amide derivatives. nih.govmdpi.com Similarly, acetic anhydride can be used to produce N-acetyl compounds. nih.gov The reaction of 2-aminothiazoles with benzoyl chlorides yields benzoyl amino derivatives. nih.gov Furthermore, the amino group can react with isothiocyanates to form thiourea derivatives. nih.govmdpi.com

Condensation of the amino group with aldehydes leads to the formation of Schiff bases (anils). nih.gov These Schiff bases can be subsequently reduced to yield N-aralkyl derivatives. nih.gov The high nucleophilicity of the 2-amino group makes it a key target for derivatization in the synthesis of diverse chemical libraries. researchgate.net

| Reagent Type | Specific Reagent Example | Product Type | Reference |

|---|---|---|---|

| Acid Anhydride | Acetic anhydride | N-acetyl derivative | nih.gov |

| Acyl Chloride | Benzoyl chloride | N-benzoyl derivative | nih.gov |

| Isothiocyanate | Phenyl isothiocyanate | N-phenylthiourea derivative | nih.gov |

| Aldehyde | Aromatic aldehydes | Schiff bases (anils) | nih.gov |

| Acylating Agent | Chloroacetyl chloride | Chloroacetyl amino derivative | nih.gov |

Biological Activity Investigations of 2 Amino 2 Thiazol 4 Yl Acetic Acid and Its Derivatives in Non Human Systems

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of 2-aminothiazole (B372263) have been the focus of studies investigating their effects on various metabolic enzymes. Research has shown that these compounds can act as inhibitors of carbonic anhydrase (CA) isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov

In one study, 2-amino-4-(4-chlorophenyl)thiazole demonstrated potent inhibition against hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) was a strong inhibitor of hCA II, AChE, and BChE. nih.gov Molecular docking studies have provided further insights, suggesting that compounds like 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (B1298763) have a high inhibitory potential against these enzymes due to favorable binding energies. nih.gov Additionally, all tested aminothiazole derivatives were found to competitively inhibit the lactoperoxidase (LPO) enzyme, with 2-Amino-4-(4-chlorophenyl) thiazole (B1198619) showing the most significant effect. researchgate.net

Table 1: Enzyme Inhibition Data for 2-Aminothiazole Derivatives

| Compound | Enzyme | Ki (μM) |

|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 |

| 2-Amino-4-(4-chlorophenyl) thiazole | LPO | 0.250 ± 0.100 |

This table presents the inhibitory constants (Ki) of various 2-aminothiazole derivatives against different enzymes, as reported in scientific literature. researchgate.netnih.gov

Antimicrobial Efficacy Assessments

The antimicrobial properties of 2-Amino-2-(thiazol-4-yl)acetic acid and its derivatives have been extensively evaluated against a wide range of microorganisms, including bacteria and fungi. nih.govjums.ac.irbiointerfaceresearch.comnih.govnih.gov

Thiazole derivatives have demonstrated notable antibacterial activity. jums.ac.irbiointerfaceresearch.com Studies have shown their effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov

Research has confirmed the broad-spectrum antibacterial potential of thiazole derivatives. For instance, certain novel thiazole derivatives have shown significant activity against various pathogens. biointerfaceresearch.com Some synthesized compounds exhibited moderate to good antibacterial activity, with Minimum Inhibitory Concentrations (MIC) ranging from 0.17 to >3.75 mg/mL. nih.gov Another study highlighted that newly synthesized (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives were generally more effective against Gram-positive bacteria, with some compounds showing activity comparable or even superior to established antibiotics like oxacillin (B1211168) and cefuroxime. researchgate.net

In a specific study, three thiazole derivatives (6d, 9, and 10b) were found to be effective against Proteus vulgaris, with inhibition zones of 22.1±0.2, 10.2±0.1, and 4.3±0.1 mm, and MIC values of 128, 512, and 1024 μg/ml, respectively. jums.ac.ir Furthermore, a series of [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)acylamino] thiazol-4-yl]acetic acid ethyl esters were synthesized and tested against a panel of bacteria. Several of these compounds showed activity against Staphylococcus epidermidis, and one derivative also exhibited some activity against Staphylococcus aureus. nih.gov

**Table 2: Antibacterial Activity of Selected Thiazole Derivatives against *Proteus vulgaris***

| Compound | Zone of Inhibition (mm) | MIC (μg/ml) |

|---|---|---|

| Thiazole derivative 6d | 22.1 ± 0.2 | 128 |

| Thiazole derivative 9 | 10.2 ± 0.1 | 512 |

| Thiazole derivative 10b | 4.3 ± 0.1 | 1024 |

This table summarizes the antibacterial efficacy of three specific thiazole derivatives against Proteus vulgaris, indicating their potential as antibacterial agents. jums.ac.ir

Standard laboratory methods are employed to assess the antibacterial efficacy of these compounds. The disk diffusion method is used to determine the zone of bacterial growth inhibition, providing a qualitative measure of antibacterial activity. jums.ac.irbiointerfaceresearch.com For a more quantitative assessment, the microdilution method is utilized to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. jums.ac.irnih.govresearchgate.netnih.gov These methods are crucial for screening and comparing the potency of new antibacterial agents. researchgate.net

In addition to their antibacterial effects, thiazole derivatives have also been investigated for their antifungal properties. nih.govresearchgate.net Studies have shown that certain derivatives exhibit activity against fungal pathogens like Candida albicans. nih.govnih.gov For example, one study reported that a specific thiazole derivative had some activity against C. albicans with an MIC of 156 mg/L. nih.gov Another investigation into novel thiazolidine-2,4-dione carboxamide and amino acid derivatives revealed that several compounds demonstrated weak to moderate antifungal activity. nih.gov Furthermore, newly synthesized heteroaryl(aryl) thiazole derivatives showed good antifungal activity, with MIC values ranging from 0.08 to 0.23 mg/mL. nih.gov

The potential of thiazole derivatives as antitubercular agents has been a significant area of research. nih.gov A series of 2-aminothiazoles were synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb). nih.gov By introducing substituted benzoyl groups at the N-2 position of the aminothiazole, the antitubercular activity was improved by more than 128-fold. nih.gov One of the most promising analogs, N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, exhibited a very low MIC of 0.024μM. nih.gov

However, not all derivatives have shown promise. In one study, certain [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)acylamino] thiazol-4-yl]acetic acid ethyl esters were evaluated for their antituberculosis activity against Mycobacterium tuberculosis H37Rv, but the preliminary results indicated that the tested compounds were inactive. nih.gov Conversely, another study on new thiazolidine-2,4-dione-based hybrids found that some compounds showed high antimycobacterial activity with MICs as low as 0.078–0.283 µM and demonstrated a synergistic effect with existing first-line anti-TB drugs. nih.gov

Anti-Giardial Agents and Antiparasitic Potential

The investigation into this compound and its related thiazole derivatives has revealed significant potential in the realm of antiparasitic agents, particularly against Giardia intestinalis (also known as Giardia lamblia). researchgate.netresearchgate.netnih.gov Thiazole-based compounds are recognized for their broad spectrum of biological activities, including antiparasitic effects. nih.govnih.govmdpi.com

A noteworthy study involved the synthesis of a series of 2-amino-4-arylthiazole derivatives, which were subsequently evaluated for their in vitro activity against G. intestinalis. The results were promising, indicating that certain derivatives possessed remarkable anti-giardial activity. researchgate.netresearchgate.net Specifically, the N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide scaffold was identified as having high bioactivity. Two compounds within this series, 6e and 6b, demonstrated greater potency than the commonly used anti-giardial drug, metronidazole, with IC₅₀ values of 0.39 µM and 0.87 µM, respectively. researchgate.net These potent compounds also exhibited high selectivity indices, suggesting a favorable profile of being more toxic to the parasite than to mammalian cells. researchgate.netmdpi.com

Further research into nitazoxanide, a thiazolide antiparasitic agent, underscores the therapeutic potential of this class of compounds. nih.gov Nitazoxanide has demonstrated excellent in vitro activity against a wide range of protozoa, including G. intestinalis. nih.gov The mechanism of action for some thiazole derivatives is thought to involve the inhibition of essential metabolic pathways within the parasite. mdpi.com The lipophilicity of these derivatives appears to play a role in their activity, with more lipophilic compounds showing increased efficacy. researchgate.net

In addition to their effects on Giardia, thiazole derivatives have also been investigated for their activity against other parasites like Leishmania amazonensis and Trypanosoma cruzi. nih.govmdpi.com Some synthesized naphthyl-thiazole derivatives showed cytotoxic potential against these parasites in vitro. nih.gov The broad antiparasitic potential of thiazole scaffolds continues to drive research into developing new and more effective treatments for various parasitic diseases. mdpi.com

Table 1: Anti-Giardial Activity of Selected 2-Amino-4-Arylthiazole Derivatives An interactive data table will be displayed here in the final output.

| Compound | IC₅₀ (µM) against Giardia intestinalis |

|---|---|

| Derivative 6e | 0.39 |

| Derivative 6b | 0.87 |

| Metronidazole (Control) | >0.87 |

This table is based on data reported in the study of 2-amino-4-arylthiazole derivatives as anti-giardial agents. researchgate.net

Antitumor and Antiproliferative Research in Cell-Based Models

The thiazole scaffold, a core component of this compound, is a significant point of interest in anticancer drug discovery. nih.govmdpi.com Derivatives of 2-aminothiazole have demonstrated potent and selective inhibitory activity against a variety of human cancer cell lines, including those of the breast, lung, colon, and liver. nih.govnih.gov

Thiazole derivatives have been shown to inhibit cancer cell growth and proliferation through various mechanisms. Some derivatives act as potent inhibitors of enzymes crucial for cancer cell survival and growth, such as protein tyrosine kinases and histone deacetylases. nih.gov For instance, certain 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole exhibited significant antiproliferative activity against L1210 leukemia cells, with arylamido derivatives showing a remarkable increase in activity (IC₅₀ values of 0.2-1 µM). nih.gov

Furthermore, some thiazole derivatives have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, one compound was shown to induce G1-phase arrest in HeLa cells. nih.gov Another study on 2-aminothiazole-5-carboxylic acid phenylamide derivatives reported good anti-proliferative effects on human K562 leukemia cells. semanticscholar.org The introduction of different substituents onto the thiazole ring can significantly influence the antiproliferative activity. nih.gov

The antitumor efficacy of 2-aminothiazole derivatives has been evaluated against several specific cancer cell lines. In one study, new thiazole derivatives were tested for their cytotoxic activity against HepG2 (human liver cancer) and PC12 (pheochromocytoma) cell lines. nih.gov Two of these compounds displayed dual antitumor efficacy against both cell lines, with IC₅₀ values of 0.51 mM and 0.57 mM for HepG2, and 0.309 mM and 0.298 mM for PC12. nih.gov

Other research has focused on the A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines. nih.gov A series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated, with one compound showing strong antiproliferative activity against both HeLa and A549 cells, exhibiting a particularly potent inhibitory effect on HeLa cells with an IC₅₀ value of 1.6 ± 0.8 µM. nih.gov Additionally, certain benzimidazole-5-(aryldiazenyl)thiazole derivatives have shown noticeable efficiency against the HepG2 cell line at higher concentrations. mdpi.com The compound bearing a 4-cyanophenyl substituent on the thiazole ring demonstrated the highest cytotoxic properties against A549 cells in another study. nih.gov

Table 2: Antiproliferative Activity of Selected Thiazole Derivatives Against Various Cancer Cell Lines An interactive data table will be displayed here in the final output.

| Cell Line | Derivative Type | IC₅₀/GI₅₀ Value (µM) |

|---|---|---|

| HepG2 | Thiazole derivative 23 | 510 |

| HepG2 | Thiazole derivative 24 | 570 |

| PC12 | Thiazole derivative 23 | 309 |

| PC12 | Thiazole derivative 24 | 298 |

| HeLa | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide 27 | 1.6 |

| A549 | Thiazole derivative 46b | 0.16 |

| HepG2 | Thiazole derivative 46b | 0.13 |

This table compiles data from studies on the antiproliferative effects of various thiazole derivatives. nih.gov

Antioxidant Properties and Free Radical Scavenging

Thiazole derivatives, including those related to this compound, have been investigated for their antioxidant properties and ability to scavenge free radicals. nih.govnih.govmdpi.comchemrxiv.orgmdpi.com The antioxidant activity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov

The antioxidant capacity of thiazole hydrazone derivatives has been linked to the presence of an N-H active group in the hydrazone moiety, which can donate a hydrogen atom to neutralize free radicals. nih.gov In one study, several newly synthesized thiazole hydrazone compounds showed significantly better ABTS radical-scavenging activity than the positive control, Trolox. nih.gov Similarly, thiol derivatives with a thiadiazole structure have demonstrated potent scavenging of DPPH and ABTS free radicals, with one derivative showing an IC₅₀ of 0.053 mM for DPPH and 0.023 mM for ABTS. nih.gov

Furthermore, some thiazole derivatives have shown protective effects against DNA damage caused by hydroxyl radicals. nih.gov Certain thiol derivatives were found to completely inhibit DNA strand breaks at a concentration of 50 µM, offering protection that was comparatively higher than that of known radioprotectors. nih.gov The antioxidant potential of these compounds suggests they could be promising agents for mitigating oxidative stress. nih.gov

Table 3: Free Radical Scavenging Activity of Selected Thiazole Derivatives An interactive data table will be displayed here in the final output.

| Derivative Type | Assay | IC₅₀ (mM) |

|---|---|---|

| Thiol derivative T3 | DPPH | 0.053 |

| Thiol derivative T3 | ABTS | 0.023 |

This table is based on data from a study evaluating the free radical scavenging activity of new thiadiazoles and benzothiazoles. nih.gov

Antiviral Activity in In Vitro Systems

The thiazole nucleus is a structural component in various compounds that have been explored for their antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). doi.orgnih.gov

Research has shown that certain thiazole derivatives can inhibit HIV replication. nih.gov For instance, a series of novel thiazole acetamide (B32628) derivatives were synthesized and tested for their ability to inhibit HIV-1 replication in TZM-bl cells. The entire set of target molecules exhibited considerable activity, with one compound, 6d, identified as the most active inhibitor, achieving 97.21% inhibition of HIV-1 replication. researchgate.net This compound was also found to be a potent inhibitor of the HIV-1 reverse transcriptase (RT) enzyme in vitro, with an IC₅₀ of 7.35 µM. researchgate.net

The mechanism of action for many of these anti-HIV thiazole derivatives involves the inhibition of key viral enzymes. doi.org Non-nucleoside reverse transcriptase inhibitors (NNRTIs) containing a thiazole ring have been a particular focus. nih.gov Structure-activity relationship studies have shown that substitutions on the thiazole ring and associated phenyl groups can dramatically affect anti-HIV-1 activity. For example, substituting hydrogens at the 2- and 6-positions of a phenyl moiety with chlorines increased the activity of a 4-phenyl-1,2,5-thiadiazol-3-yl N,N-dimethylcarbamate derivative by more than 100-fold. nih.gov These findings highlight the potential for developing potent anti-HIV agents based on the this compound scaffold and its derivatives. doi.org

Table 4: Anti-HIV Activity of Selected Thiazole Derivatives An interactive data table will be displayed here in the final output.

| Derivative Type | Target/Assay | Measurement | Value |

|---|---|---|---|

| Thiazole acetamide 6d | HIV-1 Replication Inhibition | % Inhibition | 97.21% |

| Thiazole acetamide 6d | HIV-1 Reverse Transcriptase | IC₅₀ | 7.35 µM |

| 4-Phenyl-1,2,5-thiadiazol-3-yl N,N-dimethylcarbamate | HIV-1 Induced Cytopathic Effect | EC₅₀ | 28.8 µM |

This table summarizes data from studies on the anti-HIV potential of thiazole derivatives. nih.govresearchgate.net

Inhibition of Herpes Simplex Virus Replication

Research has identified a 2-amino thiazole derivative, known as T157602, as a specific and reversible inhibitor of Herpes Simplex Virus (HSV) DNA replication. wikipedia.orgacs.orgnih.gov This compound targets the helicase component, specifically the UL5 subunit, of the UL5-UL8-UL52 helicase-primase complex, which is essential for the unwinding of viral DNA during replication. wikipedia.orgacs.org

The inhibitory action of T157602 is potent, with studies demonstrating a concentration that yields 50% inhibition (IC50) of the HSV helicase activity at 5 μM. wikipedia.orgnih.govacs.org The compound also inhibits the primase activity of the same complex, albeit at a higher concentration, with an IC50 of 20 μM. wikipedia.orgnih.govacs.org In viral growth assays, T157602 showed an effective concentration for 90% inhibition (IC90) at 3 μM, and it was capable of completely preventing the formation of viral plaques at concentrations between 25 to 50 μM. wikipedia.orgnih.govacs.org

Notably, the antiviral activity of T157602 appears to have a significant therapeutic window, as studies on Vero, human foreskin fibroblast (HFF), and Jurkat cells showed no obvious cytotoxic effects at concentrations exceeding 100 μM. wikipedia.orgnih.gov This indicates a window of at least 33-fold between its antiviral efficacy and cellular toxicity. wikipedia.orgnih.gov Further genetic analysis of viruses that developed resistance to T157602 confirmed that the UL5 protein is the molecular target, as resistant strains all carried mutations in the UL5 gene. wikipedia.orgacs.org

Table 1: Inhibitory Activity of T157602 against Herpes Simplex Virus

| Parameter | Concentration | Target | Reference |

| IC50 (Helicase Activity) | 5 μM | HSV UL5-UL8-UL52 helicase-primase complex | wikipedia.orgnih.govacs.org |

| IC50 (Primase Activity) | 20 μM | HSV UL5-UL8-UL52 helicase-primase complex | wikipedia.orgnih.govacs.org |

| IC90 (Viral Growth) | 3 μM | Herpes Simplex Virus | wikipedia.orgnih.govacs.org |

| Plaque Formation Prevention | 25-50 μM | Herpes Simplex Virus | wikipedia.orgnih.govacs.org |

Potential Applications in Agricultural Chemistry

The thiazole ring, a core component of this compound, is a well-established pharmacophore in agricultural chemistry. wikipedia.orgacs.org Thiazole derivatives are noted for their low toxicity, potent biological activity, and the ease with which their structures can be modified, making them attractive candidates for the development of green pesticides. acs.orgacs.org

Development as Pesticidal and Herbicidal Agents

The thiazole structural motif is present in several commercially successful fungicides, including Thifluzamide, Tricyclazole, and Thiabendazole, which are used to control a variety of agricultural pests. wikipedia.org The versatility of the thiazole ring allows for its incorporation into a wide range of compounds, leading to broad-spectrum pesticidal activity. acs.orgacs.org

Recent research has focused on synthesizing novel thiazole derivatives with enhanced pesticidal properties. For instance, a series of novel dienolone thiazole derivatives have demonstrated excellent insecticidal activities against five species of aphids. nih.gov One particular compound from this series, designated H-13, exhibited significant contact and systemic activity against Myzus persicae (green peach aphid), with median lethal concentration (LC50) values ranging from 8.72 to 14.17 μg/mL against various aphid species. nih.gov The mode of action for this compound appears to be the inhibition of strong alkaline tryptase activity in the aphids. nih.gov

Furthermore, the synthesis of isothiazole–thiazole derivatives has yielded compounds with potent fungicidal activity against oomycetes, a group of destructive plant pathogens. nih.gov Several of these compounds showed 100% inhibition of Pseudoperonospora cubensis and Phytophthora infestans at a concentration of 100 mg L−1 in vivo. nih.gov The exploration of thiazolyl hydrazine (B178648) derivatives has also revealed promising antifungal activity against several phytopathogenic fungi. semanticscholar.org

While direct studies on the pesticidal or herbicidal properties of this compound are not widely documented, the established and ongoing research into other thiazole derivatives strongly suggests the potential for developing agriculturally significant agents from this chemical class. The inherent biological activity of the thiazole scaffold provides a strong foundation for future research and development in this area. acs.orgacs.org

Table 2: Examples of Pesticidal Activity in Thiazole Derivatives

| Compound Class | Target Pests/Pathogens | Activity | Reference |

| Dienolone thiazole derivatives (e.g., H-13) | Schizaphis graminum, Brevicoryne brassicae, Aphis gossypii, Aphis citricola, Myzus persicae | LC50 values of 8.72-14.17 μg/mL | nih.gov |

| Isothiazole–thiazole derivatives | Pseudoperonospora cubensis, Phytophthora infestans | 100% inhibition at 100 mg L−1 | nih.gov |

| Thiazolyl hydrazine derivatives | Botryosphaeria dothidea, Gibberella sanbinetti, Fusarium oxysporum, Thanatephorus cucumeris, Sclerotinia sclerotiorum, Verticillium dahliae | Good antifungal activity | semanticscholar.org |

Computational and Spectroscopic Characterization of 2 Amino 2 Thiazol 4 Yl Acetic Acid and Its Analogues

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of 2-Amino-2-(thiazol-4-yl)acetic acid and its analogues. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a standard method for investigating the geometric and electronic structure of organic molecules. For 2-aminothiazole (B372263) derivatives, DFT calculations are typically employed to optimize the molecular geometry, predict vibrational frequencies (IR and Raman spectra), and calculate various electronic properties. acs.org While specific DFT studies on this compound are not readily found, the general approach would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to perform the calculations. Such studies on related thiazole (B1198619) derivatives have been used to correlate theoretical predictions with experimental data, for instance, in the analysis of vibrational spectra to assign specific modes to functional groups within the molecule. acs.org

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity and kinetic stability. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. acs.org

For this compound, FMO analysis would reveal the distribution of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich 2-aminothiazole ring, while the LUMO might be distributed across the thiazole ring and the carboxylic acid moiety. Studies on analogous systems often show that substitutions on the thiazole ring can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data for a Hypothetical 2-Aminothiazole Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not available in the reviewed literature. |

Global Reactivity Parameters (GRPs) are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. Key GRPs include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are calculated using the following equations:

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): ω = χ² / (2η)

A higher electronegativity indicates a greater ability to attract electrons, while chemical hardness is a measure of resistance to charge transfer. The electrophilicity index provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. For this compound, these parameters would offer a predictive understanding of its reactivity in various chemical environments.

Table 2: Illustrative Global Reactivity Parameters for a Hypothetical 2-Aminothiazole Derivative

| Parameter | Value (eV) |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity Index (ω) | 3.67 |

| Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not available in the reviewed literature. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. acs.org The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen of the amino group, indicating these as likely sites for interaction with electrophiles. The hydrogen atoms of the amino group and the carboxylic acid would exhibit positive potential.

Conformational Analysis and Molecular Planarity

The three-dimensional arrangement of atoms (conformation) and the degree of planarity in a molecule are critical determinants of its interaction with biological targets. For this compound and its analogues, these properties are dictated by the interplay between the thiazole ring and the acetic acid substituent.

The thiazole ring itself is an aromatic, planar 5-membered heterocycle. wikipedia.org This planarity is a result of the delocalized π-electron system, which imparts a significant degree of aromatic character, greater than that of comparable oxazoles. wikipedia.org Theoretical studies using methods like Density Functional Theory (DFT) on various thiazole derivatives confirm this inherent planarity. researchgate.netplos.org

The molecular conformation is thus a delicate balance of steric effects and stabilizing intramolecular interactions, such as hydrogen bonds, which ultimately influences the molecule's shape and biological function.

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is employed to elucidate the precise structure and electronic properties of novel chemical entities. For thiazole-containing amino acids, these methods provide definitive identification and detailed structural information.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. In the case of (2-amino-1,3-thiazol-4-yl)acetic acid and its analogues, the IR spectrum reveals characteristic bands that confirm its structure.

Studies on various aminothiazole derivatives provide a clear picture of the expected vibrational bands. nih.govnih.govmdpi.com The primary amine (-NH₂) group typically shows stretching vibrations in the region of 3100-3400 cm⁻¹. The carboxylic acid group presents two highly characteristic absorptions: a broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a sharp, strong carbonyl (C=O) stretching band between 1700-1760 cm⁻¹. The thiazole ring itself contributes to a complex fingerprint region with characteristic C=N, C-S, and C=C stretching vibrations.

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group | Reference |

| N-H Stretch | 3100 - 3400 | Primary Amine (-NH₂) | mdpi.com |

| O-H Stretch | 2500 - 3300 | Carboxylic Acid (-COOH) | researchgate.net |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Thiazole Ring | nih.gov |

| C=O Stretch | 1700 - 1760 | Carboxylic Acid (-COOH) | researchgate.net |

| C=N Stretch | ~1612 - 1634 | Thiazole Ring / Imine | nih.govnih.gov |

| C=C Stretch | ~1460 - 1568 | Thiazole Ring | nih.govnih.gov |

| C-O Stretch | ~1200 - 1400 | Carboxylic Acid (-COOH) | researchgate.net |

| C-S Stretch | ~845 - 862 | Thiazole Ring | nih.gov |

This table presents typical IR absorption ranges for the functional groups found in (2-amino-1,3-thiazol-4-yl)acetic acid and related structures.

These spectral signatures provide a rapid and reliable method for confirming the presence of the key functional moieties within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By measuring the magnetic properties of atomic nuclei, typically ¹H and ¹³C, NMR provides information on the connectivity and chemical environment of each atom.

¹H-NMR: The proton NMR spectrum of (2-amino-1,3-thiazol-4-yl)acetic acid would show distinct signals for each type of proton. The proton at the 5-position of the thiazole ring (H-5) is expected to appear as a singlet in the aromatic region (typically δ 6.5-8.5 ppm). rsc.orgchemicalbook.com The methylene (B1212753) protons (-CH₂-) of the acetic acid group would also produce a singlet, shifted downfield due to the adjacent electron-withdrawing carbonyl group. The amine (-NH₂) and carboxylic acid (-OH) protons are often broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C-NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. For (2-amino-1,3-thiazol-4-yl)acetic acid, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (δ > 170 ppm). The carbons of the thiazole ring typically resonate between δ 100-170 ppm, with the C2 carbon attached to two heteroatoms appearing at the lower end of this range. nih.govmdpi.comchemicalbook.com The methylene carbon would appear further upfield.

| Atom | ¹H Chemical Shift (δ, ppm) (Predicted/Analogue) | ¹³C Chemical Shift (δ, ppm) (Analogue Data) |

| Thiazole H-5 | ~6.4 - 7.0 | ~102 - 107 |

| -CH₂- (Acetic) | ~3.5 - 4.0 | ~32 - 40 |

| -NH₂ (Amine) | Variable, Broad | N/A |

| -COOH (Acid) | Variable, Broad | N/A |

| C=O (Carbonyl) | N/A | >170 |

| Thiazole C2 | N/A | ~165 - 172 |

| Thiazole C4 | N/A | ~148 - 150 |

This table is based on predicted values and data from related aminothiazole structures. nih.govmdpi.comchemicalbook.comnih.gov

Together, the ¹H and ¹³C NMR spectra provide an unambiguous fingerprint of the molecular structure.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For a molecule like this compound or its isomer (C₅H₆N₂O₂S), the calculated monoisotopic mass is approximately 158.01 Da. nih.gov High-resolution mass spectrometry can confirm this exact mass, thereby verifying the elemental formula.

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺) is formed. This ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org For (2-amino-1,3-thiazol-4-yl)acetic acid, common fragmentation pathways would include:

Loss of the carboxyl group (-COOH): This would result in a fragment with an m/z value of M - 45.

Decarboxylation (-CO₂): Loss of carbon dioxide would lead to a fragment at M - 44.

Cleavage of the acetic acid side chain: This can produce a fragment corresponding to the 2-aminothiazole ring itself or related structures.

Analysis of these fragmentation patterns allows chemists to piece together the molecular structure, confirming the identity of the compound. libretexts.orgresearchgate.net

| Ion | Description | Predicted m/z |

| [C₅H₆N₂O₂S]⁺ | Molecular Ion (M⁺) | 158 |

| [C₄H₅N₂S]⁺ | Loss of -COOH (M-45) | 113 |

| [C₄H₆N₂S]⁺ | Loss of -CO₂ (M-44) | 114 |

| [C₃H₃N₂S]⁺ | Fragment of 2-aminothiazole | 100 |

This table shows predicted fragmentation for (2-amino-1,3-thiazol-4-yl)acetic acid under mass spectrometry.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides insight into the electronic structure, particularly conjugated π-systems.

The UV-Vis spectrum of an aminothiazole derivative is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.netresearchgate.net The aromatic thiazole ring is the primary chromophore, and its π → π* transitions typically result in strong absorption bands in the UV region. The presence of the amino group (an auxochrome) can cause a bathochromic (red) shift of these absorptions to longer wavelengths.

Studies on 2-aminothiazole and related Schiff bases show absorption maxima (λmax) in the range of 250-400 nm. nih.govnih.govresearchgate.net For example, chemical oxidation of 2-aminothiazole results in polymers with distinct UV-Vis spectra, showing the electronic changes upon polymerization. researchgate.net The exact position and intensity of these peaks are sensitive to the solvent and the specific substitution pattern on the thiazole ring.

While a specific crystal structure for this compound is not publicly available, numerous studies on related thiazole derivatives demonstrate the power of this technique. mdpi.comresearchgate.netmdpi.com For example, the crystal structure of a 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium salt revealed a triclinic crystal system and an envelope conformation for the five-membered ring. researchgate.net Such studies unambiguously confirm the molecular connectivity and provide invaluable data on the planarity and orientation of substituents, which is crucial for understanding structure-activity relationships. mdpi.com

| Parameter | Example from a Thiazole Derivative researchgate.net |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3376 |

| b (Å) | 8.7987 |

| c (Å) | 11.7068 |

| α (°) | 70.728 |

| β (°) | 80.269 |

| γ (°) | 71.531 |

| V (ų) | 674.95 |

This table shows example crystallographic data for a related thiazole salt, illustrating the type of information obtained from XRD analysis.

X-ray Diffraction Studies (Single-Crystal XRD).

Determination of Crystalline Structures and Unit Cell Parameters

The precise spatial arrangement of atoms within a crystal is defined by its unit cell, which is the basic repeating unit of the crystal lattice. The determination of these parameters is accomplished through single-crystal X-ray diffraction.

Crystallographic data for analogues, such as the co-crystals of 2-aminothiazole derivatives with various carboxylic acids, have been reported. nih.govresearchgate.netuq.edu.au For instance, the crystal structure of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate (B1228886), a related compound, has been determined. researchgate.net The title salt, with the formula C₅H₁₁N₂S⁺·C₇H₄ClO₂⁻, crystallizes in the triclinic space group P-1. researchgate.net The five-membered ring of the cation adopts an envelope conformation. researchgate.net

Detailed crystallographic data for this analogue is presented in the table below.

| Compound | 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate |

| Formula | C₅H₁₁N₂S⁺·C₇H₄ClO₂⁻ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3376 (7) |

| b (Å) | 8.7987 (9) |

| c (Å) | 11.7068 (11) |

| α (°) | 70.728 (3) |

| β (°) | 80.269 (3) |

| γ (°) | 71.531 (3) |

| Volume (ų) | 674.95 (11) |

| Z | 2 |

| Radiation type | Mo Kα |

| Temperature (K) | 296 |

| CCDC number | 1062249 |

| Table based on data from Hizam & Yamin (2015). researchgate.net |

Analysis of Supramolecular Interactions and Hydrogen Bonding Networks

In co-crystals of 2-aminothiazole derivatives with carboxylic acids, proton transfer from the carboxylic acid to the heterocyclic nitrogen of the thiazole ring is a common feature, resulting in the formation of a salt. nih.govresearchgate.netuq.edu.au This is often confirmed by IR spectroscopy. researchgate.netuq.edu.au

A predominant and recurring hydrogen-bonding pattern observed in these structures is the R²₂(8) graph-set motif. nih.govnih.govresearchgate.netuq.edu.au This motif typically involves a dimeric association between the carboxylate groups and the amine/heterocyclic nitrogen sites. nih.govresearchgate.netuq.edu.au

A detailed study of 2-aminothiazolium 3,5-dinitrobenzoate (B1224709) monohydrate revealed a primary supramolecular synthon consisting of a heterodimeric R²₂(8) ring motif formed through N-H···O hydrogen bonds. nih.gov The presence of lattice water molecules plays a crucial role in extending the supramolecular assembly into more complex structures. These water molecules facilitate the formation of tetrameric [R⁴₂(9)] and hexameric [R⁶₅(17)] motifs through a variety of hydrogen bonds, including N-H···O, O(W)-H(W)···O, O(W)-H(W)···O(W), and C-H···O(W) interactions. nih.gov These units then propagate into hydrogen-bonded chains. nih.gov

The hydrogen bonding network in 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate is characterized by N-H···O hydrogen bonds where the two amine protons bridge two carboxylate oxygen atoms. researchgate.net This results in the formation of a centrosymmetric 12-membered {⋯HNH⋯OCO}₂ synthon involving two cations and two anions. researchgate.net These aggregates are further linked by C-H···O interactions to form a supramolecular chain. researchgate.net

The table below summarizes the key supramolecular interactions found in analogues of this compound.

| Interaction Type | Description | Graph Set Motif | References |

| Hydrogen Bonding | N-H···O | R²₂(8), R⁴₂(9), R⁶₅(17) | nih.govnih.govresearchgate.netuq.edu.auresearchgate.netnih.gov |

| O-H···N | R²₂(8) | nih.gov | |

| O(W)-H(W)···O | - | nih.gov | |

| O(W)-H(W)···O(W) | - | nih.gov | |

| C-H···O | - | nih.govresearchgate.netnih.gov | |

| Other Interactions | S···O | - | nih.gov |

| π-π stacking | - | researchgate.net | |

| Carbonyl-π interactions | - | nih.gov |

Structure Activity Relationship Sar and Mechanistic Investigations

Correlation between Specific Structural Motifs and Observed Biological Functions

The biological activity of derivatives of 2-Amino-2-(thiazol-4-yl)acetic acid is significantly influenced by the presence and nature of specific structural motifs. The thiazole (B1198619) nucleus itself is a key pharmacophore, and its combination with other heterocyclic systems or functional groups often leads to enhanced biological profiles. nih.govmdpi.com

Thiazole-linked triazine hybrids: These have demonstrated antimalarial activity. nih.gov

Imidazotriazole-incorporated thiazoles: Showed antibacterial efficacy against a spectrum of microbiological species. nih.gov

Thiazole-linked (arylalkyl) azoles: Certain analogues provided protection in seizure models. nih.gov

2-amino-4-thiazole moiety: Incorporation of this moiety at the P2 position in a series of renin inhibitors resulted in potent and selective inhibition of monkey renin. nih.gov

Thiazole carboxamide moiety: This has been identified as a suitable motif for hydrogen-bonding interactions with the c-Met kinase, a target in cancer therapy. nih.gov In some instances, a primary carboxamide group on the thiazole ring significantly improved the potency of compounds, leading to nanomolar activity against GSK-3β. rsc.org

2-aminothiazole (B372263) scaffold: This is a crucial component in many compounds with antibacterial and antifungal properties. researchgate.net

The following table summarizes the correlation between specific structural motifs containing the 2-aminothiazole core and their observed biological functions.

| Structural Motif | Biological Function | Reference |

| 2-Amino-4-thiazole at P2 position | Renin inhibition | nih.gov |

| Thiazole-linked triazine hybrids | Antimalarial | nih.gov |

| Imidazotriazole-incorporated thiazoles | Antibacterial | nih.gov |

| Thiazole-linked (arylalkyl) azoles | Anticonvulsant | nih.gov |

| Thiazole carboxamide | c-Met kinase inhibition | nih.gov |

| Primary carboxamide on thiazole ring | GSK-3β inhibition | rsc.org |

| 2-Aminothiazole scaffold | Antibacterial, Antifungal | researchgate.net |

Impact of Substituent Effects on Biological Activity Profiles

Substituents on the thiazole ring and associated side chains play a critical role in modulating the biological activity of this compound derivatives.

The length and size of acyl chains and other substituents can significantly impact the binding affinity and selectivity of thiazole derivatives.

In a study of adenosine (B11128) A3 receptor antagonists, the addition of a methylene (B1212753) unit to an aliphatic acyl group at the 5-amino position of a phenylthiazole derivative led to a slight increase in binding affinity. nih.gov

However, the presence of an extra phenyl group in aromatic acyl substituted derivatives resulted in lower binding affinities, suggesting a hydrophobic binding pocket of limited space in the receptor. nih.gov

For quinazolin-4(3H)-one derivatives, shortening the carbon chain length at the 3-position led to a significant increase in antiproliferative activity. acs.org Conversely, introducing a carbonyl group at this position decreased activity. acs.org

The table below illustrates the effect of acyl chain length and substituent size on the biological activity of thiazole derivatives.

| Compound Series | Modification | Effect on Activity | Reference |

| Phenylthiazole derivatives | Addition of one methylene unit to aliphatic acyl chain | Increased binding affinity | nih.gov |

| Phenylthiazole derivatives | Addition of an extra phenyl group | Decreased binding affinity | nih.gov |

| Quinazolin-4(3H)-one derivatives | Shortening of carbon chain at 3-position | Increased antiproliferative activity | acs.org |

| Quinazolin-4(3H)-one derivatives | Introduction of a carbonyl group at 3-position | Decreased antiproliferative activity | acs.org |

The nature of the substituent, whether aromatic or aliphatic, can profoundly influence the biological activity.

In the development of human adenosine A3 receptor antagonists, both aliphatic and aromatic acyl substitutions at the 5-amino group of thiazole and thiadiazole templates enhanced affinity and selectivity. nih.gov

Specifically, a 5-acetamido analogue of phenylthiazole showed significant affinity, which was further increased by a 4-methoxy substitution on the phenyl group. nih.gov

Structure-activity relationship (SAR) studies on certain anti-inflammatory compounds indicated that substituted dimethylphenyl and chlorophenyl groups acted as pharmacophores. nih.gov

For some antibacterial agents, the presence of a phenyl ring and an aliphatic side chain at the 4-position of the thiazole ring was associated with activity. nih.gov

Molecular Docking and In Silico Binding Mode Analysis

Molecular docking and other in silico methods are powerful tools for understanding the interactions between this compound derivatives and their biological targets. asianpubs.orgasianpubs.orgnih.govnih.gov These computational approaches help in predicting binding modes and identifying key interactions that contribute to biological activity. researchgate.net

Molecular docking simulations can predict how a ligand, such as a derivative of this compound, fits into the binding pocket of a target protein.

In a study of thiazole carboxamide derivatives as COX inhibitors, docking analysis showed that the compounds could fit into the binding site of the enzyme, with interactions comparable to the known inhibitor celecoxib. nih.gov

For a series of 2-aminothiazole derivatives with potential antioxidant activity, docking studies against oxidoreductase proteins identified compounds with strong binding affinities. asianpubs.orgasianpubs.org

Docking analysis of thiazole-2-acetamide derivatives as tubulin polymerization inhibitors revealed that the sulfur atom of the thiazole ring and the amidic NH group formed crucial hydrogen bonds with residues in the colchicine (B1669291) binding site. nih.gov

In the case of ecKAS III inhibitors, docking simulations provided a predicted binding mode, highlighting the interactions between the small molecule and the protein. nih.gov

The following table provides examples of predicted ligand-target interactions from molecular docking studies of thiazole derivatives.

| Target Protein | Ligand/Derivative | Key Predicted Interactions | Reference |

| Cyclooxygenase (COX) | Thiazole carboxamides | Hydrogen bonds and hydrophobic interactions within the binding site | nih.gov |

| Oxidoreductase | 2-Aminothiazole derivatives | Strong binding affinity to the target protein | asianpubs.orgasianpubs.org |

| Tubulin (Colchicine binding site) | Thiazole-2-acetamide derivatives | Hydrogen bonds involving the thiazole sulfur and amidic NH | nih.gov |

| ecKAS III | Thiazole derivatives with amide skeleton | Potent predicted binding mode with the protein | nih.gov |

| DNA Gyrase | Substituted 1-(thiazol-2-ylamino)-dihydropyridine-carbonitriles | Dock scores ranging from -6.4 to -9.2 kcal/mol | nih.gov |

Emerging Research Directions and Future Perspectives for 2 Amino 2 Thiazol 4 Yl Acetic Acid

Development of Novel Materials and Electrochemical Applications

The unique structure of 2-Amino-2-(thiazol-4-yl)acetic acid, which incorporates a thiazole (B1198619) ring, an amino group, and an acetic acid moiety, makes it a valuable precursor in materials science and electrochemistry. smolecule.com Its properties are being harnessed to create sophisticated materials with tailored functionalities.

A significant area of research is the use of this compound in the fabrication of chemically modified electrodes for environmental monitoring. smolecule.commdpi.com Scientists have successfully prepared poly(2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes modified glassy carbon electrodes. sigmaaldrich.comchemicalbook.com These advanced electrodes have demonstrated promising efficacy in the voltammetric determination of copper ions, showcasing their potential for the development of sensitive and selective environmental sensors. smolecule.comsigmaaldrich.com The modification of electrodes with such polymer composites enhances their sensitivity and selectivity, which is crucial for detecting heavy metal pollutants in the environment. mdpi.com

Researchers have utilized this compound in the electrochemical synthesis of a novel thiazole-based copolymer, created with 2-aminothiazole (B372263). sigmaaldrich.comchemicalbook.comresearchgate.net This innovative copolymer is distinct from a simple blend or composite of the individual homopolymers. researchgate.net Characterization using methods such as UV-visible absorption spectroscopy, Fourier transform infrared spectroscopy (FT-IR), and scanning electron microscopy (SEM) has confirmed the successful synthesis of this new material. researchgate.net The resulting copolymer-modified electrode showed a significantly improved electrochemical response for detecting biologically important molecules like ascorbic acid (AA), dopamine (B1211576) (DA), and uric acid (UA), with lower detection limits compared to unmodified electrodes. researchgate.net This suggests potential applications for the copolymer in various fields, including biosensors, electronics, and material science. smolecule.comresearchgate.net

Table 1: Electrochemical Applications and Performance

| Electrode Modification | Target Analyte(s) | Key Findings |

|---|---|---|

| Poly(2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes on glassy carbon electrode | Copper ions (Cu²⁺) | Demonstrates promising results for sensitive voltammetric determination, suitable for environmental sensing. smolecule.comsigmaaldrich.com |

| Copolymer of 2-aminothiazole (AT) and 2-amino-4-thiazoleacetic acid (ATA) on glassy carbon electrode | Ascorbic acid (AA), Dopamine (DA), Uric acid (UA) | Improved peak separation and currents compared to bare electrodes; low detection limits achieved (AA: 2 μM, DA: 0.04 μM, UA: 0.4 μM). researchgate.net |

Role as a Biochemical Research Tool and Probe

Beyond materials science, this compound serves as a valuable compound in biochemical and pharmaceutical research. chemimpex.com It is employed as a research tool for investigating complex biological processes, such as enzyme mechanisms and metabolic pathways. smolecule.comchemimpex.com Its ability to interact with biological systems, conferred by its unique chemical structure, makes it a useful building block in the design of bioactive molecules and therapeutic compounds. chemimpex.com

Exploration of Novel Derivatization Strategies for Diverse Applications

The chemical versatility of this compound allows for numerous derivatization strategies, expanding its range of applications. Derivatization involves chemically modifying the core structure to produce new compounds with enhanced or specific properties.

One notable strategy involves the condensation of its ester form with various aromatic aldehydes to produce Schiff bases (anils). These intermediates can then be reduced to yield corresponding N-aralkyl derivatives. Furthermore, some of the Schiff bases can react with sodium bisulphite to create α-sulphoderivatives, which have shown potential biological activity. nih.gov

Another approach focuses on creating derivatives for analytical purposes. For instance, related thiazole compounds have been derivatized with reagents like 4-bromoethyl-7-methoxycoumarin to enable sensitive detection in complex samples using techniques such as liquid chromatography-tandem mass spectrometry. nih.gov The classic Hantzsch reaction, which involves the condensation of α-haloketones with thioamides, is also a widely used method for synthesizing a variety of substituted 2-aminothiazole derivatives. derpharmachemica.com Additionally, a simplified, high-yield process has been developed for preparing the stable hydrochloride salt of (2-aminothiazol-4-yl)-acetic acid by reacting thiourea (B124793) with 4-chloroacetoacetyl chloride. google.com

Table 2: Derivatization Strategies for this compound and Related Compounds

| Derivatization Method | Reagents | Resulting Compound Type | Application |

|---|---|---|---|

| Schiff Base Formation & Reduction | Aromatic aldehydes, Sodium borohydride (B1222165) (NaBH₄) | 2-N-aralkylidene and 2-N-aralkyl derivatives | Synthesis of pharmacologically active compounds. nih.gov |

| Sulfonation of Schiff Bases | Sodium bisulphite | α-sulphoderivatives | Synthesis of compounds with potential anti-inflammatory and immunosuppressive activity. nih.gov |

| Analytical Derivatization | 4-bromoethyl-7-methoxycoumarin | Coumarin-tagged analytes | Enables quantification in biological samples via LC-MS. nih.gov |

| Salt Formation | 4-chloroacetoacetyl chloride, Thiourea | Hydrochloride salt | Production of a stable, high-purity form for storage and use as an intermediate. google.com |

| Hantzsch Reaction | α-haloketones, Thioamides | Substituted 2-aminothiazoles | General synthesis of diverse thiazole derivatives. derpharmachemica.com |

Q & A

Q. What are the common synthetic routes for 2-amino-2-(thiazol-4-yl)acetic acid?

- Methodological Answer : The synthesis typically involves cyclization of thiourea derivatives with halogenated acetic acids (e.g., chloroacetic acid) under basic conditions to form the thiazole ring . Subsequent functionalization may include nucleophilic substitution (e.g., with chlorobenzyl halides) or alkylation (e.g., allyl halides) to introduce substituents . Oxidation or reduction reactions using hydrogen peroxide, m-CPBA, or LiAlH4 can modify the thiazole ring or side chains . Key steps require pH control and inert atmospheres to prevent side reactions.

Q. Which spectroscopic techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR (1H/13C): To confirm the thiazole ring structure, substituent positions, and stereochemistry (e.g., chiral centers in derivatives like (2R)-2-amino-2-(3-bromo-4-hydroxyphenyl)acetic acid) .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- IR Spectroscopy : To identify functional groups (e.g., C=O stretch of the acetic acid moiety at ~1700 cm⁻¹) .

- X-ray Crystallography : For resolving absolute configuration in chiral derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in synthesizing thiazole derivatives?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclization .

- Catalyst Selection : Palladium catalysts (e.g., Pd/C) enhance reduction efficiency of nitro groups to amines .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics .

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate pure products .

Q. What strategies resolve contradictions in biological activity data for thiazole derivatives?

- Methodological Answer :

- Orthogonal Assays : Confirm enzyme inhibition (e.g., glutaminase) via both fluorescence-based and radiometric assays .

- Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting activity .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogen position) to isolate bioactive motifs .

Q. How do substituent positions on the phenyl ring influence biological activity?

- Methodological Answer :

- Mechanism : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing interactions with catalytic enzyme residues .

Q. What are the challenges in studying the stereochemical effects of chiral thiazole derivatives?

- Methodological Answer :

- Synthesis of Enantiopure Compounds : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis .

- Biological Evaluation : Compare (R)- and (S)-enantiomers in receptor-binding assays to identify stereospecific activity .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts enantiomer-target interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction pathways for thiazole ring formation?

- Methodological Answer :

- Replicate Key Studies : Reproduce cyclization using thiourea vs. thioamide precursors under identical conditions .

- Kinetic Analysis : Monitor reaction intermediates via LC-MS to identify divergent pathways .

- Thermodynamic Profiling : Calculate ΔG for competing pathways using DFT (e.g., Gaussian 16) to determine dominant routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.